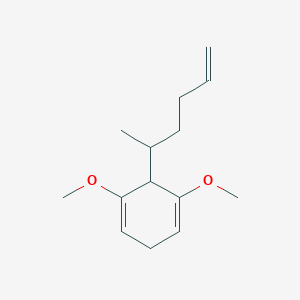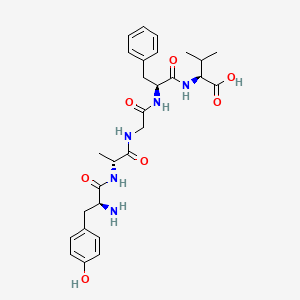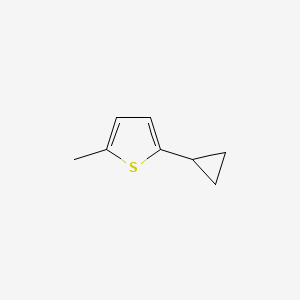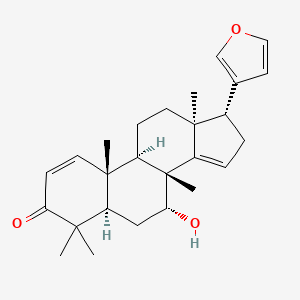![molecular formula C11H14OSi B14432626 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- CAS No. 78752-32-6](/img/structure/B14432626.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a trimethylsilyl group attached at the 8th position, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate its production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as magnesium . The reactions typically occur under controlled temperatures and in the presence of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- involves its interaction with molecular targets through various pathways. For instance, in polymerization reactions, the compound can undergo [4+2] cycloaddition with active double bonds, leading to the formation of complex polymer structures . The trimethylsilyl group plays a crucial role in stabilizing intermediates and facilitating these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the trimethylsilyl group.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A derivative with methoxy groups instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)- imparts unique chemical properties, such as increased stability and reactivity in certain reactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
78752-32-6 |
|---|---|
Formule moléculaire |
C11H14OSi |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
8-trimethylsilylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-9-7-5-4-6-8(9)10(11)12/h4-7,11H,1-3H3 |
Clé InChI |
BTQWZKJNAJOBLA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)





![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
